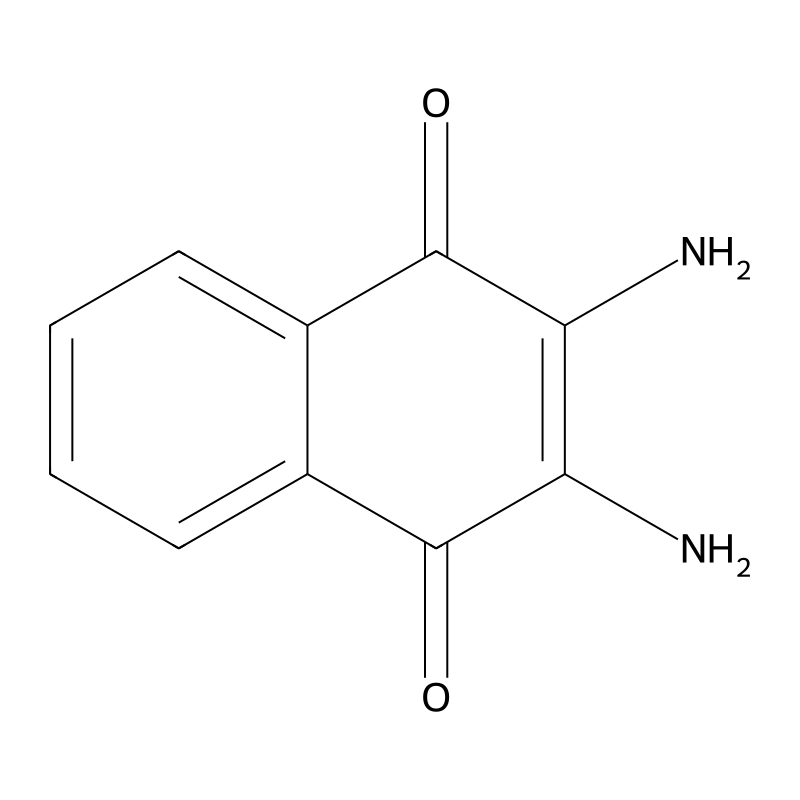2,3-Diaminonaphthalene-1,4-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential in Organic Photovoltaics
One area of exploration for 2,3-DAN is its potential application in organic photovoltaics (OPVs). OPVs are devices that convert light energy into electricity using organic materials. Research suggests that 2,3-DAN can act as an efficient non-fullerene acceptor (NFA) in OPV devices due to its strong electron-withdrawing nature and suitable energy levels for efficient charge transfer.
Studies have demonstrated that incorporating 2,3-DAN into OPV blends with suitable donor materials can lead to devices with promising power conversion efficiencies (PCEs). For instance, a study achieved a PCE of over 10% using a blend of 2,3-DAN with a polymer donor material.
2,3-Diaminonaphthalene-1,4-dione, also known as 2,3-diaminonaphthoquinone, is a naphthoquinone derivative with the molecular formula . This compound features two amino groups at positions 2 and 3 of the naphthalene ring and two carbonyl groups at positions 1 and 4, contributing to its chemical reactivity and biological activities. Its structure allows for various interactions with biological molecules, making it a subject of interest in medicinal chemistry.
- Interaction with metal ions: The amine and dione groups might form complexes with metal ions, making it relevant in coordination chemistry.
- Redox reactions: The dione groups can potentially participate in oxidation-reduction reactions.
Information regarding the safety hazards of 2,3-DAN is not available in scientific literature. Due to the presence of amine groups, it's advisable to handle it with caution, assuming potential skin or respiratory irritation. Always consult with a safety data sheet (SDS) for any new compound before handling it in a laboratory.
Limitations and Future Research
Research on 2,3-DAN is currently limited. Further investigations are needed to:
- Develop efficient synthesis methods.
- Characterize its physical and chemical properties.
- Explore its potential applications in material science, coordination chemistry, or other relevant fields.
- Evaluate its safety profile.
- Reduction Reactions: It can be reduced to form corresponding dihydroxynaphthalene derivatives .
- Condensation Reactions: The amino groups can react with aldehydes to form imidazole derivatives through condensation reactions .
- Electrophilic Aromatic Substitution: The presence of electron-donating amino groups enhances the reactivity of the aromatic system towards electrophiles.
Research indicates that 2,3-diaminonaphthalene-1,4-dione exhibits various biological activities:
- Antimicrobial Properties: It has shown potential against several microbial pathogens, including bacteria and fungi .
- Antioxidant Activity: The compound's ability to scavenge free radicals contributes to its antioxidant properties.
- Potential Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is necessary to confirm these effects.
Several methods have been developed for synthesizing 2,3-diaminonaphthalene-1,4-dione:
- Direct Amination: Naphthoquinone can be directly aminated using ammonia or amines under controlled conditions .
- Three-component Reactions: Recent studies have reported synthesizing derivatives via three-component reactions involving 2,3-diaminonaphthalene-1,4-dione as a key intermediate .
- Chemical Reduction: Reduction of naphthoquinones using reducing agents can yield 2,3-diaminonaphthalene-1,4-dione.
The applications of 2,3-diaminonaphthalene-1,4-dione are diverse:
- Dyes and Pigments: Its vibrant color properties make it suitable for use in dyes and pigments.
- Pharmaceuticals: Due to its biological activities, it is being explored for potential use in drug development.
- Organic Synthesis: It serves as a precursor for synthesizing various organic compounds and intermediates in
Interaction studies have shown that 2,3-diaminonaphthalene-1,4-dione can form complexes with metal ions and other biomolecules. These interactions may enhance its biological efficacy or alter its pharmacokinetic properties. For example:
- Metal Complexation: The formation of metal complexes has been studied to improve the stability and solubility of the compound in biological systems.
- Protein Binding Studies: Investigations into how this compound interacts with proteins may provide insights into its mechanism of action.
Several compounds share structural similarities with 2,3-diaminonaphthalene-1,4-dione. Here are a few notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 1,4-Naphthoquinone | Contains a quinone structure | Highly reactive; used in redox reactions |
| Lawsone (2-hydroxy-1,4-naphthoquinone) | Hydroxy group substitution at position 2 | Exhibits strong dyeing properties |
| Juglone (5-hydroxy-1,4-naphthoquinone) | Hydroxy group at position 5 | Known for its antifungal activity |
| Naphthazarin | Contains additional hydroxyl groups | Exhibits strong antimicrobial properties |
Each of these compounds exhibits unique reactivity and biological activity profiles due to variations in their functional groups and structural arrangements. This highlights the uniqueness of 2,3-diaminonaphthalene-1,4-dione within this class of compounds.








